Product packaging for 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile(Cat. No.:CAS No. 202664-32-2)

3-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Cat. No.: B3003639
CAS No.: 202664-32-2
M. Wt: 201.25
InChI Key: YRRQAALAOMOXJW-UHFFFAOYSA-N
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Description

3-(2-Amino-1,3-thiazol-4-yl)benzonitrile is a useful research compound. Its molecular formula is C10H7N3S and its molecular weight is 201.25. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3S B3003639 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile CAS No. 202664-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c11-5-7-2-1-3-8(4-7)9-6-14-10(12)13-9/h1-4,6H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRQAALAOMOXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC(=N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202664-32-2
Record name 3-(2-amino-1,3-thiazol-4-yl)benzonitrile
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Overview of Heterocyclic Scaffolds in Modern Drug Discovery and Development

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are fundamental pillars of medicinal chemistry. jchemrev.comdovepress.com These structures are exceptionally prevalent in both natural products and synthetic drugs, with statistics indicating that more than 85% of all biologically active chemical entities contain a heterocycle. jchemrev.com Their widespread use is attributed to their structural diversity and their ability to engage in various interactions with biological targets like enzymes and receptors. ijper.org

The presence of heteroatoms such as nitrogen, sulfur, and oxygen introduces unique physicochemical properties, including polarity, hydrogen bonding capacity, and specific stereochemical arrangements. ijper.org These features allow medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its solubility, metabolic stability, and binding affinity to its target. ijper.org Heterocyclic scaffolds form the core of a vast array of therapeutics, including agents for cancer, infectious diseases, inflammation, and central nervous system disorders. jchemrev.com The development of novel synthetic methodologies continues to expand the accessible chemical space of heterocyclic compounds, providing researchers with new tools to design the next generation of medicines. jchemrev.com

The Thiazole Moiety As a Privileged Core Structure in Biologically Active Molecules

Among the numerous heterocyclic systems, the thiazole (B1198619) ring holds a special status as a "privileged scaffold." This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them fertile ground for drug discovery. researchgate.net The thiazole nucleus, a five-membered ring containing both a sulfur and a nitrogen atom, is a key component in a wide range of pharmaceuticals. researchgate.netderpharmachemica.com

The utility of the thiazole ring is demonstrated by its presence in numerous FDA-approved drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents. researchgate.netnih.gov The 2-aminothiazole (B372263) subunit is particularly significant and serves as a cornerstone for many biologically active compounds. mdpi.com This specific arrangement is a key structural alert in many kinase inhibitors, a class of drugs that has revolutionized cancer therapy. nih.gov The nitrogen and sulfur atoms of the thiazole ring can participate in essential hydrogen bonding and coordination interactions with protein targets, while the various positions on the ring can be readily functionalized to optimize potency and selectivity. researchgate.net

The following table highlights the diverse biological activities associated with various thiazole derivatives, underscoring the versatility of this scaffold in medicinal chemistry.

Biological ActivityThiazole Derivative ClassExample Target/Organism
AnticancerPhenylthiazolyl-7-azaindolesCyclin-dependent kinase 1 (CDK1) nih.gov
AnticancerBenzothiazole (B30560) Aniline DerivativesLiver, Breast, Lung Cancer Cell Lines nih.gov
Kinase Inhibition2-Aminothiazole DerivativesSrc family kinases, Abl kinase nih.gov
AntiviralAminothiazole DerivativesInfluenza A nih.gov
AntibacterialAminothiazole DerivativesEscherichia coli, Bacillus subtilis nih.gov
Antifungal2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-onesAgricultural Fungi

This table is for illustrative purposes and shows the activities of various compounds containing the thiazole scaffold.

Positioning of 3 2 Amino 1,3 Thiazol 4 Yl Benzonitrile As a Compound of Academic Research Interest

Classical and Contemporary Approaches to 2-Aminothiazole Ring Formation

The formation of the 2-aminothiazole ring is a well-established area of heterocyclic chemistry, with a variety of synthetic routes available. These methods can be broadly categorized into classical and contemporary approaches, each with its own set of advantages and applications. Classical methods have laid the foundation for thiazole (B1198619) synthesis, while contemporary techniques often focus on improving efficiency, selectivity, and sustainability.

Hantzsch Thiazole Synthesis Strategies

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most fundamental and widely utilized methods for the preparation of thiazole derivatives. acs.org This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. The versatility and reliability of the Hantzsch synthesis have made it a cornerstone in the production of a vast array of substituted thiazoles.

Reactions Involving Thiourea (B124793) and α-Haloketones (e.g., 4-(2-bromoacetyl)benzonitrile)

A prominent application of the Hantzsch synthesis for preparing 2-aminothiazoles involves the reaction between thiourea and an α-haloketone. In the context of synthesizing analogs of the target compound, α-bromo-4-cyanoacetophenone is a key intermediate. nih.gov This α-haloketone, when reacted with substituted thiosemicarbazones, leads to the formation of 4-cyanophenyl-2-hydrazinylthiazoles. nih.gov

For the specific synthesis of this compound, the analogous α-haloketone, 3-(2-bromoacetyl)benzonitrile (B122449), is the required precursor. This intermediate can be prepared by the bromination of 3-acetylbenzonitrile. The subsequent reaction of 3-(2-bromoacetyl)benzonitrile with thiourea proceeds via a cyclocondensation mechanism to yield the desired this compound. This reaction is typically carried out in a suitable solvent such as ethanol. nanobioletters.com The general reaction scheme is outlined below:

Hantzsch Thiazole Synthesis SchemeA representative scheme of the Hantzsch thiazole synthesis.

The reaction conditions for this type of synthesis can be optimized to improve yields and reduce reaction times. The table below summarizes typical reaction parameters for the synthesis of 4-substituted 2-aminothiazoles from substituted phenacyl bromides and thiourea.

ParameterConditionReference
α-Haloketone Substituted Phenacyl Bromide nanobioletters.com
Thio-component Thiourea nanobioletters.com
Solvent Ethanol nanobioletters.com
Temperature 78 °C (Reflux) nanobioletters.com
Catalyst Copper Silicate (B1173343) (optional) nanobioletters.com

Multicomponent Reaction Protocols for Thiazole Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool in organic synthesis. These reactions offer significant advantages, including higher atom economy, reduced waste generation, and operational simplicity. Several MCRs have been developed for the construction of the thiazole scaffold.

One-pot three-component syntheses of 2-iminothiazoles, for example, can be achieved under catalyst-free conditions by reacting amines, isothiocyanates, and nitroepoxides. nih.gov Another approach involves the reaction of isothiocyanates with amines in the presence of an electrophile to generate 2-imino-1,3-thiazolines. nih.gov These MCRs provide rapid access to highly substituted thiazole derivatives and are amenable to the creation of molecular libraries for screening purposes.

Regioselective Synthesis of this compound

The regioselectivity of the Hantzsch synthesis is a crucial aspect, particularly when using unsymmetrical α-haloketones. In the case of 3-(2-bromoacetyl)benzonitrile, the reaction with thiourea is expected to proceed with high regioselectivity, yielding the 4-(3-cyanophenyl)-substituted 2-aminothiazole. This is because the nucleophilic attack of the sulfur atom of thiourea occurs at the α-carbon of the ketone, followed by intramolecular cyclization involving the nitrogen atom and the carbonyl group. This predictable reaction pathway ensures the formation of the desired regioisomer.

Green Chemistry Principles and Sustainable Synthetic Routes in Thiazole Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For thiazole synthesis, this has led to the development of more environmentally benign methodologies. These approaches focus on the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.

For instance, the synthesis of 2-amino-1,3-thiazole derivatives has been successfully carried out using an aqueous extract of waste neem leaves as a catalyst. nih.gov This method offers high yields at room temperature without the need for additional purification. nih.gov Other green approaches include the use of copper silicate as a heterogeneous and reusable catalyst, which allows for a rapid and efficient synthesis with an easy workup procedure. nanobioletters.com Microwave-assisted synthesis and solvent-free reaction conditions are also being explored to reduce the environmental impact of thiazole production. enamine.net The application of these green chemistry principles not only minimizes waste and energy consumption but also often leads to safer and more economical synthetic processes.

Systematic Modifications of the Thiazole Ring

The 2-aminothiazole core is a cornerstone of many biologically active compounds, and its modification is a common strategy to explore structure-activity relationships (SAR). mdpi.com Modifications can be targeted at the exocyclic 2-amino group or the thiazole ring itself.

One of the most frequent modifications involves the acylation of the 2-amino group. This can be achieved by reacting the parent compound with various acid chlorides or by performing amide coupling reactions with carboxylic acids. nih.govnih.gov For instance, reaction with chloroacetyl chloride introduces a reactive handle that can be further functionalized. nih.gov Similarly, the amino group can react with isocyanates or isothiocyanates to yield urea (B33335) or thiourea derivatives, respectively, introducing new hydrogen bonding capabilities and steric bulk. nih.gov

Another approach is the direct functionalization of the thiazole ring. The classic Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, allows for diversity by simply varying the starting materials. bepls.com For existing thiazole scaffolds, specific positions can be targeted. For example, enones can be reacted with N-bromosuccinimide (NBS) followed by coupling with thiourea to install the thiazole ring, with subsequent reactions allowing for further derivatization. mdpi.comnih.gov In more complex thiazole-containing structures, functional groups on the ring, such as carboxamides, can be converted to thioamides using reagents like Lawesson's reagent, which alters the electronic and steric properties of the moiety. nih.gov

Table 1: Examples of Thiazole Ring Modification Strategies

Modification Strategy Reagents/Conditions Resulting Structure Reference
N-Acylation Acid Chlorides, Triethylamine N-acylated 2-aminothiazole nih.gov
Acetylation Acetic Anhydride N-acetylated 2-aminothiazole mdpi.comnih.gov
Thiourea Formation Phenyl isothiocyanate N-phenylthiourea derivative mdpi.comnih.gov
Thioamide Formation Lawesson's reagent Thiazole-4-thioamide nih.gov
C5-Position Functionalization Reaction of enones with NBS, then thiourea 5-substituted 2-aminothiazole mdpi.comnih.gov

Structural Variations on the Benzonitrile Moiety

The benzonitrile portion of the molecule offers a distinct set of opportunities for structural modification to tune electronic properties and explore interactions with biological targets. Benzonitrile derivatives are widely used in various fields, and their synthesis allows for the introduction of diverse functional groups onto the aromatic ring. ontosight.ai

A key strategy involves electrophilic aromatic substitution to introduce substituents onto the phenyl ring. For example, fluorination of the benzonitrile ring has been used to develop high-affinity ligands. nih.gov The introduction of halogen atoms can significantly alter the molecule's lipophilicity and electronic distribution, potentially leading to enhanced binding or altered metabolic stability. researchgate.net Other groups, such as hydroxyl or amino functions, can also be introduced to provide new vectors for interaction or further functionalization. google.com

Beyond substitution, the linkage between the benzonitrile and thiazole rings can be modified. Instead of a direct C-C bond, a spacer or linker, such as an ethynyl (B1212043) group, can be incorporated. This was demonstrated in the synthesis of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, a high-affinity ligand for metabotropic glutamate (B1630785) subtype-5 receptors (mGluR5s). nih.gov Such modifications alter the geometry and rigidity of the molecule, which can be crucial for optimal target engagement. Additionally, the nitrile group itself can be a target for chemical transformation, although this is less common when it is a key pharmacophoric feature.

Table 2: Examples of Benzonitrile Moiety Modification Strategies

Modification Strategy Specific Example Purpose/Outcome Reference
Aromatic Substitution Introduction of a fluorine atom Enhanced receptor affinity nih.gov
Linker Insertion Incorporation of an ethynyl spacer Altered molecular geometry and rigidity nih.gov
Additional Substitution Synthesis of 3-hydroxy-4-amino-benzonitrile Intermediate for further derivatization google.com
Ring Annulation Reaction with ynones Formation of fused 4-aminoquinoline (B48711) systems cardiff.ac.uk

Design and Synthesis of Hybrid Molecular Structures Incorporating the Thiazole-Benzonitrile Scaffold

Hybridization involves covalently linking the core this compound scaffold to other distinct chemical moieties to create a single molecule with combined or novel properties. This approach is used to target multiple biological pathways, improve pharmacokinetic profiles, or create bifunctional molecules capable of inducing proximity between proteins. wuxibiology.com

One major class of hybrid structures is peptidomimetics, where the scaffold is coupled to amino acids or peptide fragments. The synthesis typically involves standard peptide coupling reactions, using activating agents like HCTU and HOBt to form an amide bond between the thiazole moiety (often functionalized with a carboxylic acid) and an amine-containing molecule, or vice versa. nih.gov For example, an (S)-valine-derived thiazole scaffold has been coupled to moieties like 3,4,5-trimethoxybenzoyl and 2-aminobenzophenone (B122507) to probe protein binding sites. nih.gov

Another strategy is the creation of hybrids with other heterocyclic systems known for their biological relevance. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where the amino group of the thiazole attacks a suitable electrophilic aromatic compound, such as 7-chloro-4,6-dinitrobenzofuroxan, to form a new hybrid molecule. nih.gov Similarly, the scaffold can be linked to other systems like thiazolidine-2,4-dione or 1,3,4-thiadiazole. nih.gov The design of such molecules often involves using linkers of varying lengths and compositions to optimally position the different pharmacophores. nih.gov These hybrid molecules can function as bifunctional inhibitors or probes. nih.gov

Table 3: Examples of Hybrid Molecular Structures

Hybrid Type Linked Moiety Synthetic Method Potential Application Reference
Peptidomimetic Amino acid derivatives (e.g., Valine) Amide coupling (HCTU, HOBt) Probing protein-ligand interactions nih.gov
Heterocyclic Hybrid Benzofuroxan Nucleophilic Aromatic Substitution (SNAr) Anticancer activity nih.gov
Heterocyclic Hybrid Thiazolidine-2,4-dione, 1,3,4-thiadiazole Nucleophilic substitution Anticancer activity nih.gov
Chromophore Benzothiazole Condensation reactions Fluorescent materials nih.gov

Functionalization for Targeted Biological Probes

Transforming the this compound scaffold into a targeted biological probe allows for the visualization, quantification, and dynamic study of biological targets in vitro and in vivo. This requires the introduction of specific functional groups, such as radioisotopes for imaging or fluorescent tags for microscopy.

A prominent application is the development of radioligands for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. nih.gov To create a PET radioligand, a positron-emitting isotope, most commonly fluorine-18 (B77423) (18F), must be incorporated into the molecule. The synthesis is designed to include a suitable precursor for the final radiolabeling step. For example, a bromomethyl or other leaving group is introduced onto the scaffold, which can then be displaced by [18F]fluoride ion in the final synthetic step. nih.gov This strategy was successfully used to synthesize [18F]3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, a high-affinity PET radioligand for imaging mGluR5 receptors in the brain. nih.gov The choice of labeling position is critical to avoid disrupting the molecule's binding affinity for its target.

Beyond radioisotopes, the scaffold can be functionalized to create fluorescent probes. This can involve incorporating or attaching a fluorophore to the core structure. The inherent electronic properties of conjugated systems containing thiazole and benzonitrile moieties can also be exploited and tuned to generate intrinsic fluorescence. nih.govresearchgate.net These probes are valuable tools for cellular imaging, flow cytometry, and high-throughput screening assays.

Table 4: Functionalization Strategies for Biological Probes

Probe Type Functionalization Example Application Key Synthetic Step Reference
PET Radioligand Incorporation of Fluorine-18 Imaging mGluR5 receptors in the brain Nucleophilic substitution of a bromomethyl precursor with [18F]fluoride nih.gov
Fluorescent Probe Attachment of a fluorophore or creation of an intrinsically fluorescent core Cellular imaging, high-throughput screening Synthesis of extended conjugated systems nih.govresearchgate.net
Hypoxia Imaging Agent Incorporation of a nitroimidazole moiety and a chelator for a radioisotope (e.g., 68Ga) Imaging hypoxic tissues in tumors Chelation of a positron emitter radiologykey.com

Advanced Spectroscopic and Analytical Characterization Techniques for 3 2 Amino 1,3 Thiazol 4 Yl Benzonitrile Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

For 3-(2-amino-1,3-thiazol-4-yl)benzonitrile, the IR spectrum would exhibit characteristic absorption bands for its key functional groups. The amino group (NH₂) typically shows two stretching vibrations in the region of 3300-3500 cm⁻¹. The nitrile group (C≡N) has a sharp and intense absorption band in the range of 2210-2260 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring is expected to appear around 1580-1650 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. A study of the related compound 2-amino-4-chlorobenzonitrile identified the C≡N stretch at 2211 cm⁻¹ and the primary amine (NH) stretches at 3452 and 3363 cm⁻¹ analis.com.my.

Table 4.2: Characteristic IR Absorption Bands for this compound
Functional GroupVibration ModeExpected Absorption Range (cm⁻¹)
Amino (N-H)Stretch3300 - 3500
Nitrile (C≡N)Stretch2210 - 2260
C=N (Thiazole)Stretch1580 - 1650
Aromatic C-HStretch> 3000
Aromatic C=CStretch1400 - 1600

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions. This precision allows for the determination of the elemental composition of a molecule, which is a crucial step in its identification and characterization.

For this compound (molecular formula C₁₀H₇N₃S), the calculated monoisotopic mass is 201.03606841 Da nih.gov. HRMS analysis of this compound would be expected to show a molecular ion peak at an m/z value that corresponds to this exact mass. The high accuracy of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the molecular formula.

Table 4.3: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₀H₇N₃S
Calculated Exact Mass201.03606841 Da
Expected [M+H]⁺ Ion202.04389

X-ray Crystallography for Definitive Solid-State Structure Confirmation

Table 4.4: Example Crystallographic Data for a Derivative of 4-(2-Aminothiazol-4-yl)benzonitrile
ParameterValueReference
Crystal SystemTriclinic iucr.org
Space GroupP-1 iucr.org
a (Å)7.915 (7) iucr.org
b (Å)12.1641 (10) iucr.org
c (Å)17.255 (14) iucr.org
α (°)69.51 (2) iucr.org
β (°)79.50 (2) iucr.org
γ (°)82.93 (3) iucr.org

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between different energy levels. Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light.

Derivatives of 2-aminothiazole (B372263) are known to exhibit UV absorption due to π → π* and n → π* electronic transitions. The benzonitrile (B105546) moiety also contributes to the UV absorption profile. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) in the UV region. The exact position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents.

Many thiazole derivatives are also known to be fluorescent, meaning they emit light after being excited by UV radiation. The fluorescence spectrum provides information about the electronic structure of the excited state and can be used for various applications, including sensing and imaging. The photophysical properties of related triazinyl-benzazole derivatives have been studied, showing molar absorptivity values in the range of 1.00 to 5.06 x 10⁴ L mol⁻¹ cm⁻¹ and fluorescence quantum yields from 0.003 to 0.061 researchgate.net.

Table 4.5: Expected Photophysical Properties for this compound Derivatives
PropertyExpected Range
UV-Vis Absorption (λ_max)250 - 400 nm
Molar Absorptivity (ε)10⁴ - 10⁵ L mol⁻¹ cm⁻¹
Fluorescence Emission (λ_em)400 - 600 nm

Pre Clinical Investigation of the Biological Activities of 3 2 Amino 1,3 Thiazol 4 Yl Benzonitrile and Analogs

In Vitro Anticancer Activity Assessment in Various Cell Lines

The 2-aminothiazole (B372263) moiety is a key pharmacophore in several clinically approved anticancer drugs, which has spurred considerable research into the antineoplastic properties of its derivatives. nih.govglobethesis.com In vitro studies have demonstrated that compounds structurally related to 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile exhibit cytotoxic effects against a variety of human cancer cell lines.

Research has shown that the substitution pattern on the 2-aminothiazole ring plays a crucial role in the anticancer potency. For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives displayed good anti-proliferative effects on human K562 leukemia cells. mdpi.com Similarly, novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were evaluated for their in vitro antitumor activities against A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with some compounds showing strong antiproliferative activity, particularly against HeLa cells. nih.gov

The cytotoxic activity of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Studies on various 2-aminothiazole analogs have reported IC50 values in the micromolar range against cell lines such as HCT-116 (colon cancer) and MCF-7. For example, certain pyrimidine (B1678525) thione derivatives incorporating a pyrazole (B372694) moiety have been shown to induce cytotoxicity in both MCF-7 and HCT-116 cell lines. researchgate.net Furthermore, some ester-based thiazole (B1198619) derivatives have demonstrated superior activity compared to the standard anticancer drug cisplatin (B142131) in certain cancer cell lines. researchgate.net

In Vitro Anticancer Activity of 2-Aminothiazole Analogs
Compound/Analog SeriesCell LineCancer TypeObserved Activity (IC50/GI50)Reference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamidesHeLaCervical Cancer1.6 ± 0.8 µM nih.gov
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamidesA549Lung CancerPotent Activity nih.gov
2-Aminothiazole derivatives with lipophilic substituentsH1299Lung Cancer4.89 µM nih.gov
2-Aminothiazole derivatives with lipophilic substituentsSHG-44Human Glioma4.03 µM nih.gov
Thiazole based β-amino carbonyl derivativesHCT116Colon CancerCytotoxic niscpr.res.in
Thiazole based β-amino carbonyl derivativesH1299Colon CancerParticularly Active niscpr.res.in
Pyrazolylpyrimidinethione derivativesMCF-7Breast CancerCytotoxic researchgate.net
Pyrazolylpyrimidinethione derivativesHCT-116Colon CancerCytotoxic researchgate.net

Antimicrobial Efficacy: Antibacterial and Antifungal Studies

The emergence of drug-resistant microbial strains has necessitated the search for new antimicrobial agents. The 2-aminothiazole scaffold has been identified as a promising framework for the development of novel antibacterial and antifungal compounds. researchgate.netnih.gov Various derivatives have been synthesized and evaluated for their efficacy against a spectrum of pathogenic microorganisms.

In vitro antimicrobial screening of 2-aminothiazole derivatives has been conducted using methods such as the disk-diffusion and microdilution assays. researchgate.netjocpr.com These studies have tested the compounds against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.netjocpr.com Antifungal activity has also been assessed against species like Candida albicans and Aspergillus niger. researchgate.netjocpr.com

The results of these studies indicate that certain 2-aminothiazole analogs exhibit significant antimicrobial activity, with some compounds showing potency comparable or even superior to standard antibiotics and antifungal agents. nih.govijpsr.com For example, a series of newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives were evaluated, with some showing notable antibacterial and antifungal activities at various concentrations. nih.gov The antimicrobial effect is often influenced by the nature and position of substituents on the thiazole ring. globethesis.com

In Vitro Antimicrobial Efficacy of 2-Aminothiazole Analogs
Compound/Analog SeriesMicroorganismTypeMethodObserved ActivityReference
Substituted 2-aminothiazolesBacillus subtilisGram-positive BacteriaDisk-diffusionGood Activity researchgate.netjocpr.com
Substituted 2-aminothiazolesEscherichia coliGram-negative BacteriaDisk-diffusionModerate to Good Activity researchgate.netjocpr.com
Substituted 2-aminothiazolesCandida albicansFungusDisk-diffusionGood Activity researchgate.netjocpr.com
Substituted 2-aminothiazolesAspergillus nigerFungusDisk-diffusionGood Activity researchgate.netjocpr.com
Functionally substituted 2-aminothiazolesVarious BacteriaBacteriaMicrodilutionPotent antibacterial agents nih.gov
Functionally substituted 2-aminothiazolesVarious FungiFungiMicrodilutionGood antifungal activity nih.gov
1,3-Thiazole and benzo[d]thiazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Gram-positive BacteriaCup plate methodSignificant antibacterial activity nih.gov
1,3-Thiazole and benzo[d]thiazole derivativesEscherichia coliGram-negative BacteriaCup plate methodSignificant antibacterial activity nih.gov
1,3-Thiazole and benzo[d]thiazole derivativesAspergillus nigerFungusCup plate methodSignificant antifungal activity nih.gov

Other Pharmacological Activities Explored In Vitro

Beyond their anticancer and antimicrobial properties, 2-aminothiazole derivatives have been investigated for a range of other pharmacological activities. nih.govresearchgate.net These explorations highlight the versatility of this chemical scaffold in interacting with various biological targets.

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory potential of 2-aminothiazole derivatives. nih.gov For instance, certain 4-arylthiazole acetic acid and 2-aminothiazole derivatives were found to suppress paw edema formation in rat models. nih.gov These compounds have also been shown to inhibit the denaturation of albumin and the hyperthermic lysis of erythrocytes, which are in vitro indicators of anti-inflammatory action. nih.gov

Anticonvulsant Activity: The potential of 2-aminothiazole derivatives as anticonvulsant agents has also been explored. tandfonline.com Novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles have been synthesized and evaluated in mouse models of seizures, such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, with some derivatives showing protective effects against seizures. tandfonline.com

Antidiabetic Activity: The thiazole ring is a component of some established antidiabetic drugs, which has prompted research into the hypoglycemic potential of new derivatives. rasayanjournal.co.in A number of novel benzothiazole (B30560) derivatives have been synthesized and assayed in vivo, demonstrating considerable biological efficacy in streptozotocin-induced diabetic rat models when compared to the standard drug glibenclamide. koreascience.kr These findings suggest that 2-aminothiazole analogs could be promising candidates for the development of new antidiabetic agents. rjptonline.org

Other In Vitro Pharmacological Activities of 2-Aminothiazole Analogs
Pharmacological ActivityCompound/Analog SeriesIn Vitro/In Vivo ModelKey FindingsReference
Anti-inflammatory4-Arylthiazole acetic acid and 2-aminothiazole derivativesRat carrageenin edema, Albumin denaturation assaySuppression of paw edema, Inhibition of albumin denaturation nih.gov
Anticonvulsant2-(Cyclopentylmethylene)hydrazinyl-1,3-thiazolesMaximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests in miceProtection against seizures tandfonline.com
AntidiabeticBenzothiazole derivativesStreptozotocin-induced diabetic rat modelSignificant reduction in blood glucose levels koreascience.kr

Structure Activity Relationship Sar and Computational Studies of 3 2 Amino 1,3 Thiazol 4 Yl Benzonitrile Derivatives

Elucidation of Key Structural Determinants for Observed Biological Activities

The 2-aminothiazole (B372263) scaffold is a cornerstone in drug development, recognized for its presence in a wide array of biologically active compounds. nih.govmdpi.com SAR studies on derivatives of this scaffold have revealed that specific structural modifications can profoundly influence their biological activities, which span anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com

Systematic analysis of 2-aminothiazole derivatives has demonstrated that the central thiazole (B1198619) moiety and substituents at the C-4 position are often critical and intolerant to significant modifications. For instance, in a series of antitubercular agents, the 2-pyridyl moiety at the C-4 position of the thiazole was found to be crucial for activity. nih.gov Conversely, the N-2 position of the aminothiazole ring offers considerable flexibility for chemical modification. nih.gov Introducing various substituted benzoyl groups at this position has led to a more than 128-fold improvement in antitubercular activity, highlighting the importance of this position for optimizing biological efficacy. nih.gov

Furthermore, the nature of substituents on the aryl ring at the C-4 position can also modulate activity. Studies have shown that both electron-donating and electron-withdrawing groups can influence the biological response, although the structure-activity relationship in this regard can be complex and target-dependent. nih.gov In some cases, bulky and aromatic substituents on the thiazole ring have been found to be important for steric and electrostatic interactions with the active site of the target protein. nih.gov The 2-aminothiazole moiety itself is a key structural feature, with the amino group often participating in crucial interactions with the biological target.

The following table summarizes the impact of substitutions at different positions of the 2-aminothiazole scaffold on biological activity, as derived from various studies.

Position of SubstitutionImpact on Biological ActivityKey Findings
N-2 Amino Group High flexibility for modification.Introduction of substituted benzoyl groups can significantly enhance antitubercular activity. nih.gov
C-4 Position Generally intolerant to modification.The presence of a 2-pyridyl moiety at this position is crucial for the antitubercular activity of some derivatives. nih.gov Bulky and aromatic substituents can be important for steric and electrostatic interactions. nih.gov
C-5 Position Modifications can influence activity.Substitutions at this position can be explored to fine-tune the biological profile of the compounds.
Aryl Ring at C-4 Tolerant to modification.Both electron-withdrawing and electron-donating substituents can be introduced, with varying effects on potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful tool for predicting the biological activities of novel compounds and for understanding the physicochemical properties that govern these activities. acs.orgnih.gov For 2-aminothiazole derivatives, various QSAR models have been developed to establish a mathematical relationship between the molecular descriptors of the compounds and their observed biological effects. nih.gov

These models often employ a range of descriptors that quantify different aspects of the molecular structure, including electronic, steric, and hydrophobic properties. For instance, in a QSAR study of 2-aminothiazole based p56(Lck) inhibitors, a final 8-parameter model was established using descriptors selected by a genetic algorithm. nih.govmpu.edu.mo Analysis of these descriptors provided insights for designing novel inhibitors with potentially higher bioactivity. nih.govmpu.edu.mo

Another study on the anti-prion activity of 2-aminothiazole derivatives utilized both multiple linear regression (MLR) and support vector machine (SVM) approaches. The MLR model suggested that potent compounds should be asymmetrical, have a low propensity for hydrogen bond formation, and possess a high frequency of nitrogen atoms at a specific topological distance. nih.gov The SVM model demonstrated good predictive performance, with the predicted anti-prion activities showing strong agreement with experimental values. nih.gov

Key descriptors that have been identified as significant in various QSAR models for 2-aminothiazole derivatives include:

PSA (Polar Surface Area): Related to the compound's ability to permeate cell membranes. acs.orgnih.gov

EstateVSA5, MoRSEP3, MATSp5, RDFC24: These are topological and electronic descriptors that capture information about the molecular shape, size, and electronic distribution. acs.orgnih.gov

Atomic Volume, Atomic Charges, and Sanderson's Electronegativity: These parameters play a crucial role in the design of new lead compounds. acs.orgnih.gov

The statistical robustness of these QSAR models is typically validated through internal and external validation methods, ensuring their predictive power for new, untested compounds. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the binding mode and affinity. jocpr.com For derivatives of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile, molecular docking studies have been instrumental in understanding their interactions with various biological targets.

Docking simulations allow for the visualization of how these compounds fit into the active site of a target protein. For example, in the context of anticancer activity, docking studies of 2-aminothiazole derivatives with the aurora kinase protein (PDB ID: 1MQ4) have revealed excellent binding interactions for several compounds. acs.orgnih.gov The docking scores, which are an estimation of the binding affinity, help in prioritizing compounds for further experimental evaluation. acs.orgnih.gov

Similarly, docking studies of 2-aminothiazole derivatives as potential inhibitors of Mycobacterium tuberculosis lipase (B570770) B have been used to predict their binding affinities and to identify the most promising candidates. jocpr.com Compounds with the lowest binding energy values are considered to have the highest affinity for the target enzyme. jocpr.com In another study, amino acid conjugates of aminothiazole were docked against multiple protein targets implicated in tumor development, such as PDGFR, c-KIT, and ALK, demonstrating favorable interactions. dovepress.com

A key outcome of molecular docking is the identification of specific amino acid residues within the binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stability of the ligand-protein complex.

For instance, molecular docking of 2-aminothiazole derivatives into the active site of E. coli β-ketoacyl-ACP synthase (KAS I) revealed the key interactions between the ligand and the protein side chains. researchgate.net In the case of CDK5 inhibitors, hydrogen bonds with Cys83 were found to favor inhibitor binding, while van der Waals interactions, particularly with Ile10, played a dominant role in the binding free energy. nih.gov

Docking studies of allosteric modulators of protein kinase CK2 showed that 2-aminothiazole derivatives bind to a pocket located at the interface between the αC helix and the flexible glycine-rich loop, outside the ATP-binding site. nih.govacs.orgresearchgate.net The identification of these critical residues provides a roadmap for the rational design of more potent and selective inhibitors by modifying the ligand to enhance these interactions.

The following table presents a summary of key amino acid residues identified through docking studies to be critical for the binding of 2-aminothiazole derivatives to their respective targets.

Target ProteinCritical Amino Acid ResiduesType of Interaction
Mycobacterium tuberculosis lipase B ARG480, GLY405Hydrogen Bonding
CDK5 Cys83, Ile10Hydrogen Bonding, van der Waals
Protein Kinase CK2 (allosteric site) Residues at the interface of the αC helix and glycine-rich loopHydrophobic and other non-covalent interactions

Density Functional Theory (DFT) Calculations for Electronic and Chemical Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For 2-aminothiazole derivatives, DFT calculations provide valuable insights into their electronic properties and chemical reactivity, which are fundamental to their biological activity.

DFT calculations can be used to determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity.

In studies of 2-aminothiazole derivatives, DFT has been employed to optimize their geometrical structures and to calculate global reactivity parameters. nih.gov These calculations help in understanding the bioactive nature of these compounds. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) surfaces, which can be generated using DFT, are useful for identifying the regions of a molecule that are most likely to be involved in electrostatic interactions with a biological target. nih.gov

DFT has also been used to explore the biotransformation of thiazole and aminothiazole-containing drugs, providing insights into the formation of reactive metabolites. acs.orguni-duesseldorf.de By calculating the energy barriers for different metabolic pathways, such as epoxidation and S-oxidation, researchers can predict the likelihood of the formation of toxic metabolites. acs.orguni-duesseldorf.de

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the behavior of the complex over time. nih.gov MD simulations are particularly useful for assessing the stability of the ligand in the binding pocket and for understanding the subtle conformational changes that occur upon binding.

For 2-aminothiazole derivatives, MD simulations have been used to investigate the stability of their binding to target proteins. For example, a 100 ns MD simulation of a 2-aminothiazole derivative bound to aurora kinase (1MQ4) was used to verify the stable binding of the compound. acs.orgnih.gov The stability of the complex was assessed by analyzing parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over the course of the simulation. acs.orgnih.gov

MD simulations have also been employed to elucidate the binding mechanism of 2-aminothiazole inhibitors with CDK5. nih.gov These simulations, combined with binding free energy calculations using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can provide a more accurate estimation of the binding affinity and can help to rationalize the differences in bioactivity among a series of inhibitors. nih.gov The analysis of hydrogen bonding and hydrophobic interactions throughout the simulation provides a detailed understanding of the key determinants of binding. nih.gov

Investigation of Molecular Mechanisms of Action and Target Engagement of 3 2 Amino 1,3 Thiazol 4 Yl Benzonitrile

Identification and Validation of Molecular Targets in Cellular Systems

Direct identification and validation of the molecular targets of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile in cellular systems are not extensively documented in publicly available research. However, the 2-aminothiazole (B372263) scaffold is recognized as a "privileged" structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.govresearchgate.net Derivatives of 2-aminothiazole have been shown to exhibit a range of biological activities, suggesting that their cellular targets are diverse. researchgate.net The specific molecular targets of this compound are likely influenced by the presence of the benzonitrile (B105546) group at the 4-position of the thiazole (B1198619) ring.

Enzyme Inhibition Profiling

The 2-aminothiazole core is a common feature in many enzyme inhibitors. While specific inhibitory data for this compound is limited, the activities of related compounds provide a basis for predicting its potential enzyme inhibition profile.

Glutaminase (B10826351): The enzyme glutaminase (GLS) has been identified as a therapeutic target in cancer. A high-throughput screening for GLS inhibitors identified a molecule with a 2-amino-thiazole nucleus as a hit. Subsequent structure-activity relationship (SAR) studies on this hit, which involved modifications of substituents on three main rings, revealed that a 4-CN substituent on one of the rings was a favorable option for improving specific GLS inhibition. researchgate.net This suggests that this compound, which contains a benzonitrile group (a phenyl ring with a cyano substituent), could potentially act as a glutaminase inhibitor.

Kinases: The 2-aminothiazole scaffold is a key component of several clinically approved kinase inhibitors, such as the dual Abl/Src kinase inhibitor Dasatinib. nih.gov Numerous 2-aminothiazole derivatives have been synthesized and evaluated as inhibitors of various kinases, including:

CDK2: Some derivatives have shown potent in vitro activity against cyclin-dependent kinase 2 (CDK2), leading to apoptosis in cancer cells. nih.gov

c-Met/ALK: 2,4-disubstituted thiazole amide derivatives have demonstrated antiproliferative activity against cell lines such as A549, HeLa, HT29, and Karpas299, with IC50 values in the micromolar range. nih.gov

PI3K: Thiazole derivatives have been disclosed as inhibitors of phosphatidylinositol 3-kinases (PI3Ks). googleapis.com

LRRK2: A potent, selective, and brain-penetrant Leucine-rich repeat kinase 2 (LRRK2) inhibitor, PF-06447475, features a benzonitrile moiety, highlighting its potential role in kinase binding. nih.gov

JNK: A c-Jun NH2-terminal protein kinase (JNK) inhibitor, AS601245, contains a benzothiazole (B30560) and a nitrile group, and has demonstrated neuroprotective properties. nih.gov

Pan-BCR-ABL: A potent pan-BCR-ABL inhibitor, including the T315I mutant, was identified as a diarylamide 3-aminoindazole, which also contains a benzonitrile component. tandfonline.com

DNA Polymerase: Certain 2-aminothiazole derivatives have been found to decrease the phosphorylation of DNA polymerase R in A2780 cells, suggesting an indirect effect on this enzyme's activity, likely through inhibition of kinases like CDK2. nih.gov

Cytochrome bc1 complex: The cytochrome bc1 complex is a crucial component of the cellular respiratory chain and a target for fungicides and drugs. scispace.comnih.govmdpi.comnih.gov While direct inhibition by this compound has not been reported, the structural diversity of known inhibitors of this complex, some of which are heterocyclic compounds, allows for the possibility that thiazole derivatives could also target this enzyme. mdpi.com

DHFR: Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial and anticancer drugs. mdpi.comsigmaaldrich.com A class of DHFR inhibitors based on a 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol skeleton has been synthesized and evaluated. One compound in this series was found to be 2.7 times more active than methotrexate, a potent DHFR inhibitor. mdpi.com This indicates that the 4-phenyl-2-aminothiazole scaffold, which is present in this compound, is compatible with DHFR inhibition.

EGFR: Epidermal growth factor receptor (EGFR) tyrosine kinase is a key target in cancer therapy. Benzothiazole derivatives have been designed as EGFR-TK inhibitors. nih.gov Furthermore, novel triazolo[3,4-a]isoquinoline derivatives have been identified as potent EGFR inhibitors, with some showing selectivity for the T790M mutant. nih.gov

EnzymeCompound Class/ExampleObserved ActivityIC50/Ki ValueReference
Glutaminase (GLS)2-amino-thiazole derivative with a 4-CN substituentImproved specific GLS inhibitionNot specified researchgate.net
CDK22-aminothiazole derivativesPotent in vitro inhibition1-10 nM range for some derivatives nih.gov
c-Met/ALK2,4-disubstituted thiazole amide derivativeInhibitory activity against various cancer cell lines0.63 - 13.87 µM nih.gov
DHFR5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative2.7 times more active than methotrexateNot specified for the derivative, Methotrexate IC50 = 0.08 µM mdpi.com
EGFRTriazolo[3,4-a]isoquinoline derivative (3f)Potent EGFR inhibition0.023 µM nih.gov

Receptor Antagonism Mechanisms

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5): A structurally related compound, 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), is a potent and selective noncompetitive antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). nih.govresearchgate.net Another similar molecule, [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile ([18F]F-MTEB), has been developed as a radioligand for PET imaging of mGluR5. nih.gov The unlabeled F-MTEB has a Ki of 0.08 ± 0.02 nM for rat cortical membranes. nih.gov Furthermore, 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile was found to have an exceptionally high affinity (IC50 = 36 pM) for mGluR5. acs.org These findings strongly suggest that this compound could also act as an antagonist or modulator of mGluR5.

ReceptorCompoundActivityIC50/Ki ValueReference
mGluR5F-MTEB (unlabeled)AntagonistKi = 0.08 ± 0.02 nM nih.gov
mGluR53-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrileAntagonistIC50 = 36 pM acs.org

Insights into Intercalative Binding Mechanisms with Biomolecules

There is currently no direct evidence to suggest that this compound functions via an intercalative binding mechanism with biomolecules such as DNA. While some anticancer agents with planar aromatic structures are known to act as DNA intercalators, this mechanism has not been specifically reported for 2-aminothiazole derivatives in the reviewed literature. Molecular docking studies of some 2-aminothiazole derivatives have focused on their binding to the active sites of enzymes like DNA gyrase rather than intercalation. ekb.eg

Influence on Cellular Pathways

The diverse enzymatic and receptor targets of 2-aminothiazole derivatives imply that these compounds can influence a variety of cellular pathways.

Cell Growth and Colony Formation: Many 2-aminothiazole derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.gov For example, certain derivatives have shown strong inhibitory activity against HeLa and A549 cells with IC50 values in the low micromolar range. nih.gov The inhibition of key enzymes like kinases and DHFR, which are crucial for cell proliferation, is a likely mechanism for the observed reduction in cell growth and colony formation.

Cell Cycle Progression: Inhibition of cell cycle progression is a common mechanism of action for anticancer compounds. A 2-amino-1,3,4-thiadiazole (B1665364) derivative, FABT, was found to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells, which was associated with an enhancement of p27/Kip1 expression. nih.gov Similarly, other 1,3-thiazine derivatives have been shown to cause cell cycle arrest in the G1 phase by down-regulating cyclin D1 and CDK4 proteins. nih.gov For some 2-aminothiazole derivatives, inhibition of tubulin polymerization has been shown to induce cell cycle arrest at the G2/M phase. nih.gov

Cellular PathwayCompound Class/ExampleObserved EffectAffected Cell Line(s)Reference
Cell GrowthN-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide derivativeStrong antiproliferative activityHeLa, A549 nih.gov
Cell Cycle Progression2-amino-1,3,4-thiadiazole derivative (FABT)G0/G1 phase arrestA549 nih.gov
Cell Cycle Progression1,3-thiazine derivative (DPBT)G1 phase arrestLS180 nih.gov
Cell Cycle Progression2-aminothiazole derivative (valine prodrug)G2/M phase arrestHL60 nih.gov

Future Directions and Emerging Research Avenues for 3 2 Amino 1,3 Thiazol 4 Yl Benzonitrile and Thiazole Chemistry

Development of Novel Synthetic Methodologies for Enhanced Diversity

The generation of diverse chemical libraries is fundamental to drug discovery. For 2-aminothiazole (B372263) derivatives, moving beyond classical methods like the Hantzsch synthesis is crucial for accessing novel chemical space and improving efficiency and sustainability. tandfonline.comderpharmachemica.com

Modern Synthetic Approaches: Recent advancements focus on one-pot reactions, which streamline synthesis by avoiding the isolation of intermediates, thereby saving time and resources. clockss.orgtandfonline.com These methods often begin with readily available ketones, which undergo in-situ α-halogenation followed by cyclization with a thiourea (B124793) derivative. clockss.orgtandfonline.com For instance, a facile one-pot synthesis utilizes aromatic methyl ketones and thiourea in the presence of copper(II) bromide, which facilitates both the initial α-bromination and the subsequent cyclization. clockss.org

Green Chemistry Initiatives: There is a significant push towards environmentally benign synthetic protocols. These "green" approaches utilize biodegradable catalysts and solvents, such as lactic acid or asparagine, and even aqueous plant extracts like that from neem leaves. tandfonline.comtandfonline.comtandfonline.com These methods not only reduce hazardous waste but can also offer excellent product yields in shorter reaction times. tandfonline.comtandfonline.com Electrochemical synthesis represents another green frontier, using electricity to drive reactions and minimize the need for stoichiometric chemical oxidants or halogenating agents. nih.gov

Expanding Structural Diversity: The goal of these novel methodologies is to efficiently generate a wide array of 2-aminothiazole derivatives with various substituents. This diversity is key to fine-tuning the pharmacological properties of the resulting compounds. One-pot procedures have proven effective in creating libraries of 4-aryl-2-aminothiazoles with different electron-donating or electron-withdrawing groups on the phenyl ring, achieving yields from 68% to 90%. derpharmachemica.comclockss.org

Table 1: Comparison of Traditional and Modern Synthetic Methodologies for 2-Aminothiazoles
MethodologyKey FeaturesTypical ReagentsAdvantagesReference
Classical Hantzsch Synthesis Two-component condensationα-haloketones, ThioureaWell-established, versatile tandfonline.comderpharmachemica.com
One-Pot Synthesis Sequential reactions in a single vesselKetones, Halogenating agent (e.g., NBS, CuBr₂), ThioureaIncreased efficiency, reduced waste, good to excellent yields clockss.orgtandfonline.com
Green Synthesis Use of eco-friendly catalysts and solventsKetones, Thiourea, Lactic acid, Neem leaf extract, AsparagineSustainable, biodegradable, often mild conditions, high yields tandfonline.comtandfonline.comtandfonline.com
Electrochemical Synthesis Redox reactions driven by electric currentActive methylene (B1212753) ketones, Thiourea, NH₄I (mediator)Avoids toxic reagents, high atom economy nih.gov

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents, thereby reducing the time and cost associated with experimental screening. nih.gov For thiazole (B1198619) derivatives, these methods provide deep insights into their structure-activity relationships (SAR).

Key Computational Techniques:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. ufv.brresearchgate.net For 2-aminothiazole derivatives, QSAR studies have identified key molecular descriptors, such as molecular connectivity and shape indices, that are crucial for their activity. nih.govresearchgate.net These models can then be used to predict the potency of newly designed compounds before they are synthesized.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. ufv.brresearchgate.netjpionline.org Docking studies on thiazole derivatives have helped elucidate their binding modes within the active sites of targets like Aurora kinases and glucosamine-6-phosphate synthase, providing a rationale for their observed biological effects. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time, assessing the stability of the complex. nih.gov For a promising 2-aminothiazole-based Aurora kinase inhibitor, MD simulations confirmed its stable binding within the enzyme's active site over a 100-nanosecond period. nih.gov

ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This early-stage screening helps to identify molecules with favorable pharmacokinetic profiles and minimize late-stage failures in drug development. nih.gov

Table 2: Application of Computational Tools in Thiazole Drug Design
Computational MethodPrimary FunctionApplication to Thiazole DerivativesReference
QSAR Predicts biological activity from chemical structureIdentified key structural features for antimicrobial and anticancer activity nih.govresearchgate.netnih.gov
Molecular Docking Predicts ligand-protein binding mode and affinityElucidated interactions with targets like Aurora kinases, α-glucosidase, and RAS p21 nih.govufv.brjpionline.org
MD Simulations Assesses the stability of ligand-protein complexes over timeConfirmed stable binding of inhibitors to their target enzymes nih.gov
ADMET Prediction Forecasts pharmacokinetic and toxicity propertiesScreened for drug-likeness and potential liabilities in early design stages nih.gov

Exploration of Polypharmacology and Multi-Targeting Strategies

The complexity of diseases like cancer, which often involve multiple redundant signaling pathways, has spurred the development of multi-target drugs. nih.gov This polypharmacological approach, where a single molecule is designed to interact with several biological targets, can offer superior efficacy and a lower likelihood of developing drug resistance compared to single-target agents. nih.gov The thiazole scaffold is a privileged structure in this regard, appearing in numerous compounds designed to hit multiple targets. nih.govresearchgate.net

Thiazoles in Multi-Target Cancer Therapy: Many cancers rely on the simultaneous activity of several protein kinases for growth and survival. Thiazole derivatives have been successfully designed as inhibitors of multiple kinases involved in oncogenesis. researchgate.netnih.gov For example, they form the core of compounds that can simultaneously inhibit targets like receptor tyrosine kinases (RTKs), phosphatidylinositol-3-kinases (PI3Ks), and serine/threonine kinases. researchgate.net This strategy aims to shut down cancer cell proliferation and survival more effectively by blocking parallel signaling pathways. nih.govbenthamdirect.com

Examples of Multi-Targeting Strategies:

Dual Kinase Inhibitors: Thiazole-based molecules have been developed as dual inhibitors of crucial cancer-related kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com

Inhibitors of Cell Cycle and Signaling Proteins: In addition to kinases, thiazole derivatives have been designed to target other key players in cancer progression, including proteins from the Bcl-2 family (which regulate apoptosis) and cyclin-dependent kinases (CDKs) that control the cell cycle. mdpi.com

The versatility of the thiazole ring allows medicinal chemists to synthesize compounds that can interact with a wide range of biological targets, making it an ideal scaffold for developing the next generation of multi-target therapeutics. nih.govwisdomlib.org

Role as a Chemical Probe for Biological Pathway Elucidation

Beyond their therapeutic potential, well-characterized small molecules serve as invaluable chemical probes for dissecting complex biological systems. chemimpex.com A chemical probe is a molecule designed to interact with a specific protein target, allowing researchers to study the function of that target within a cellular or organismal context. mdpi.com The 2-aminothiazole scaffold has been utilized to develop such probes.

For instance, selective inhibitors of specific enzymes can be used to understand the role of those enzymes in disease pathways. 2-aminothiazole derivatives have been developed as potent and selective inhibitors for targets like Aurora kinases and poly(ADP-ribose) polymerase-1 (PARP-1). mdpi.comnih.gov By using these compounds to inhibit their respective targets in cell-based assays, researchers can elucidate the downstream consequences of that inhibition, thereby mapping out signaling pathways and identifying new potential drug targets. chemimpex.comnih.gov

The development of 2-aminothiazole analogs with high potency and selectivity is crucial for their utility as chemical probes. Structure-activity relationship (SAR) studies have been instrumental in generating compounds with EC₅₀ values in the nanomolar range against specific targets, making them suitable tools for biological investigation. mdpi.comnih.gov The use of these molecular tools provides critical insights into disease mechanisms, from neurodegenerative disorders to cancer, paving the way for future therapeutic interventions. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of thiazole-containing nitriles typically involves condensation reactions between substituted aldehydes and amino-thiazole precursors. For example, refluxing substituted benzaldehydes with aminothiazole derivatives in absolute ethanol, catalyzed by glacial acetic acid, can yield target compounds . Optimization should focus on solvent choice (e.g., ethanol vs. DMF), reaction time (4–8 hours), and stoichiometric ratios (1:1 to 1:1.2). Monitoring via TLC or HPLC and isolating intermediates can improve yield and purity.

Q. How can crystallographic data for this compound be obtained and validated to confirm its molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound using slow evaporation in solvents like DMSO or methanol. Data collection using a diffractometer (e.g., Bruker D8) and refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) ensures accuracy. Validate the structure using R-factors (<5%), check for hydrogen bonding patterns (e.g., N–H···N interactions), and cross-reference with databases like the Cambridge Structural Database (CSD) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use DMSO-d₆ to resolve aromatic protons (δ 7.3–8.2 ppm) and thiazole NH₂ signals (δ ~7.3 ppm). Confirm nitrile functionality via absence of proton signals in the region .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS can confirm molecular weight (e.g., m/z 277 [M+1] for related thiazole-nitrile derivatives) .
  • IR : Look for C≡N stretching (~2220 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) peaks .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., unit cell parameters or hydrogen bonding networks) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphism or twinning. Use the PLATON tool to check for missed symmetry or twinning operators. Re-refine data with SHELXL, applying restraints for disordered regions. For hydrogen bonding ambiguities, perform graph set analysis (e.g., Etter’s formalism) to classify motifs like C–H···O dimers or N–H···N heterodimers, which are critical for understanding packing behavior .

Q. What strategies are recommended for analyzing intermolecular interactions in solid-state structures of this compound?

  • Methodological Answer : Combine crystallographic data with computational tools. Use Mercury (CCDC) to visualize packing diagrams and identify π-π stacking (3.8–4.2 Å interplanar distances) or hydrogen bonds (N–H···N: ~2.8–3.0 Å). For quantitative analysis, calculate interaction energies using DFT (e.g., Gaussian 16) with a B3LYP functional. Compare results with similar compounds (e.g., chromenone-thiazole hybrids) to contextualize stability trends .

Q. How does this compound compare to structurally analogous radioligands in receptor-binding studies (e.g., mGluR5)?

  • Methodological Answer : Radioligands like ¹⁸F-PEB or ¹¹C-ABP688 are structurally analogous but differ in substituents (e.g., ethynyl vs. thiazole groups). Conduct competitive binding assays using HEK293 cells expressing mGluR5. Measure IC₅₀ values via saturation binding with [³H]MPEP. For improved specificity, modify the nitrile group to a fluorinated analog (e.g., 3-fluoro derivatives) and compare pharmacokinetic profiles using PET imaging .

Q. What safety protocols are essential when handling this compound in a research laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or handling.
  • Exposure Control : Monitor airborne particles with HEPA filters. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention.
  • Waste Disposal : Neutralize nitrile-containing waste with alkaline hydrolysis (NaOH/ethanol) before disposal .

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